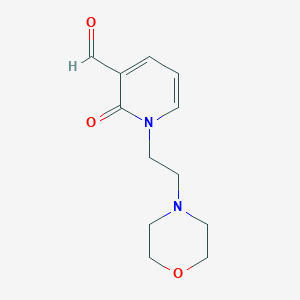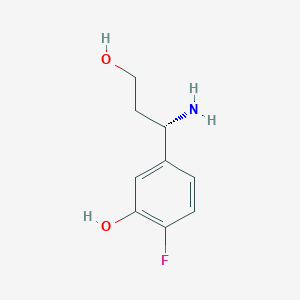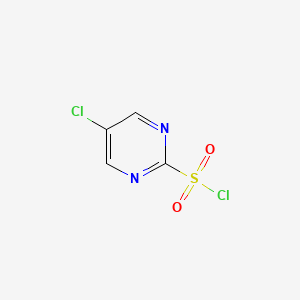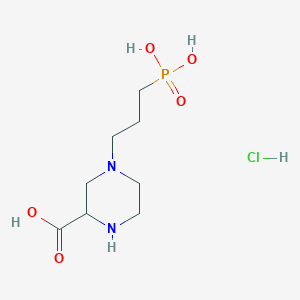
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, a methoxypiperidine moiety, and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced into the molecule through a reaction involving benzyloxycarbonyl chloride and an appropriate amine under basic conditions.
Methoxypiperidine Formation: The methoxypiperidine moiety can be synthesized by reacting a suitable piperidine derivative with methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzyloxycarbonyl-protected piperidine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it into a primary amine.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites. The methoxypiperidine moiety may interact with biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidin-2-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-aminopiperidin-2-yl)benzoic acid: Contains an amino group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid provides unique reactivity and potential biological activity compared to its analogs with hydroxyl or amino groups. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[(2S,4S)-4-methoxy-1-phenylmethoxycarbonylpiperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H23NO5/c1-26-18-11-12-22(21(25)27-14-15-5-3-2-4-6-15)19(13-18)16-7-9-17(10-8-16)20(23)24/h2-10,18-19H,11-14H2,1H3,(H,23,24)/t18-,19-/m0/s1 |
InChI Key |
DYEKYPFKWVMVJV-OALUTQOASA-N |
Isomeric SMILES |
CO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)


![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)






![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
